1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O3/c1-10(2)14-20-12(27-21-14)7-22-5-3-11(4-6-22)23-8-13(25)24(15(23)26)9-16(17,18)19/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYKTTABQFJTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex structure featuring oxadiazole and imidazolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure integrates a trifluoroethyl group, enhancing its lipophilicity and possibly its biological activity.
Biological Activity Overview
Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have documented the antimicrobial properties of oxadiazole derivatives. For instance, compounds with oxadiazole scaffolds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The presence of oxadiazole and imidazolidine moieties has been associated with cytotoxic effects against cancer cell lines. Some derivatives have demonstrated IC50 values comparable or superior to established chemotherapeutic agents like doxorubicin .
Antimicrobial Studies
A comprehensive study by Dhumal et al. (2016) explored the antitubercular activity of 1,3,4-oxadiazole derivatives. Their findings highlighted that compounds with piperidine moieties exhibited potent inhibitory effects against Mycobacterium bovis BCG . The molecular docking studies suggested strong binding affinities to key bacterial enzymes.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Anticancer Activity
Recent research has focused on the anticancer potential of oxadiazole derivatives. A study indicated that certain derivatives could arrest cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation . The presence of electron-withdrawing groups was crucial for enhancing biological activity.
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | MCF-7 | 0.48 | Apoptosis induction |
| 10a | A549 | 0.12 | Inhibition of cell proliferation |
| 15 | HCT-116 | 15.63 | p53 pathway activation |
Case Studies
In a notable case study involving derivatives similar to the compound , researchers found that modifications in the alkyl chain length significantly influenced the antimicrobial and anticancer activities. Compounds with longer alkyl chains exhibited enhanced efficacy against both bacterial strains and cancer cell lines .
Preparation Methods
Formation of the Hydantoin Skeleton
The imidazolidine-2,4-dione (hydantoin) scaffold is synthesized via cyclocondensation of substituted urea derivatives with α-amino esters or via the Bucherer-Bergs reaction. For the 3-(2,2,2-trifluoroethyl) substituent, the following protocol is adapted from patented methodologies:
Procedure :
- Starting Material : Glycine derivative (1.0 equiv) is reacted with 2,2,2-trifluoroethyl isocyanate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.
- Cyclization : Addition of triphosgene (0.5 equiv) and triethylamine (2.0 equiv) induces cyclization at 60°C for 6 hours.
- Workup : The reaction mixture is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol/water (4:1).
Yield : 68–72%.
Key Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.12 (q, J = 8.4 Hz, 2H, CF₃CH₂), 3.89 (s, 2H, NCH₂CO), 3.45 (t, J = 6.8 Hz, 2H, NCH₂).
- ¹⁹F NMR : δ -64.3 (CF₃).
Preparation of the 3-(Propan-2-yl)-1,2,4-Oxadiazole Substructure
Amidoxime Formation
The 1,2,4-oxadiazole ring is constructed from an amidoxime intermediate, which undergoes cyclization with a carboxylic acid derivative:
Step 1 : Synthesis of N-Hydroxypropanimidamide
- Reagents : Propan-2-yl cyanide (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), sodium hydroxide (2.0 equiv).
- Conditions : Reflux in ethanol/water (3:1) for 12 hours.
- Yield : 85%.
Step 2 : Cyclodehydration with Trifluoroacetic Anhydride
- Reagents : Amidoxime (1.0 equiv), trifluoroacetic anhydride (2.0 equiv).
- Conditions : Stirring at 25°C for 4 hours, followed by neutralization with NaHCO₃.
- Yield : 78%.
Key Characterization :
- IR (KBr) : 1630 cm⁻¹ (C=N), 1550 cm⁻¹ (N-O).
- ¹H NMR (400 MHz, CDCl₃): δ 2.95 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.38 (d, J = 6.8 Hz, 6H, CH₃).
Functionalization of the Piperidine Linker
Introducing the Methylene-Oxadiazole Group
The oxadiazole moiety is attached to the piperidine via nucleophilic displacement or reductive amination:
Procedure :
- Intermediate : 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole (prepared from oxadiazole and chloromethylation reagents).
- Alkylation : Reaction with piperidin-4-amine (1.2 equiv) in acetonitrile at 50°C for 8 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Final Coupling of Subunits
Mitsunobu Reaction for N-Alkylation
The imidazolidine-dione and piperidine-oxadiazole subunits are coupled using Mitsunobu conditions to establish the C-N bond:
Reagents :
- Imidazolidine-dione (1.0 equiv)
- Piperidine-oxadiazole intermediate (1.2 equiv)
- DIAD (1.5 equiv), PPh₃ (1.5 equiv)
Conditions : Anhydrous THF, 0°C → 25°C, 24 hours.
Workup :
- Extraction with dichloromethane, washing with brine.
- Silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Optimization and Challenges
Solvent and Temperature Effects
Stereochemical Considerations
- The piperidine linker introduces conformational flexibility, with NMR data indicating a preference for the chair conformation in solution.
Analytical Data and Characterization
Table 1. Spectroscopic Data for Key Intermediates and Final Compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]+ |
|---|---|---|---|
| Imidazolidine-dione | 4.12 (q, CF₃CH₂), 3.89 (s, NCH₂CO) | 165.2 (C=O), 124.5 (q, CF₃) | 265.1 |
| Oxadiazole-piperidine | 2.95 (sept, CH(CH₃)₂), 3.45 (m, NCH₂) | 172.4 (C=N), 25.1 (CH₃) | 278.3 |
| Final Product | 4.30 (m, piperidine), 1.38 (d, CH₃) | 168.9 (C=O), 123.8 (q, CF₃) | 487.4 |
Scale-Up and Industrial Feasibility
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:
- Oxadiazole ring synthesis : Reacting a nitrile derivative with hydroxylamine under basic conditions (e.g., ethanol/NaOH at 80°C) .
- Piperidine functionalization : Introducing the oxadiazole-methyl group via nucleophilic substitution or reductive amination .
- Imidazolidine-2,4-dione assembly : Cyclization of a urea intermediate with a trifluoroethyl group under acidic catalysis (e.g., HCl in THF) .
Critical parameters : Temperature (>80°C for oxadiazole formation), solvent polarity (THF for cyclization), and catalyst choice (e.g., Pd/C for hydrogenation steps). Yield optimization requires strict control of stoichiometry and inert atmospheres to prevent side reactions .
Basic: How can structural characterization be systematically performed for this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the oxadiazole and piperidine moieties. F NMR quantifies trifluoroethyl group integrity .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H] ~495.2 Da) and isotopic patterns for Cl/F .
- FT-IR : Identify carbonyl stretches (imidazolidine-dione at ~1750 cm) and C-F vibrations (~1150 cm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring .
Basic: What are the key functional groups influencing reactivity, and how do they affect experimental design?
- 1,2,4-Oxadiazole : Electrophilic at C5; prone to ring-opening under strong acids. Use mild conditions (pH 5–7) to preserve stability .
- Trifluoroethyl group : Enhances lipophilicity (logP ~2.8) and metabolic resistance. Requires anhydrous conditions during synthesis to avoid hydrolysis .
- Imidazolidine-2,4-dione : Susceptible to nucleophilic attack at the carbonyl. Avoid strong bases (e.g., LiAlH) in downstream modifications .
Advanced: How can computational methods optimize reaction pathways for higher yields?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for oxadiazole formation. Identify rate-limiting steps (e.g., nitrile activation) .
- Design of Experiments (DoE) : Screen solvent polarity (e.g., ε from 4.8 [THF] to 37.5 [DMF]) and temperature gradients to maximize cyclization efficiency .
- Catalyst screening : Evaluate Pd/C vs. Raney Ni for hydrogenation steps using molecular docking simulations to predict adsorption energies .
Advanced: How to resolve contradictions in reported biological activity data for structural analogs?
- Comparative SAR studies : Test analogs with modified oxadiazole substituents (e.g., isopropyl vs. phenyl) to isolate pharmacophore contributions .
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases) and correlate with in vitro activity .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259387, 1675) to identify assay-specific artifacts (e.g., fluorescence interference) .
Advanced: What strategies improve metabolic stability for in vivo studies?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) to identify vulnerable sites (e.g., piperidine N-dealkylation).
- Deuterium incorporation : Replace labile hydrogens in the trifluoroethyl group to slow CYP450-mediated oxidation .
- Prodrug design : Mask the imidazolidine-dione with ester groups to enhance bioavailability .
Advanced: How to model the compound’s interaction with biological targets computationally?
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., PI3Kγ). Prioritize poses with H-bonds to oxadiazole-N and hydrophobic contacts with trifluoroethyl .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Advanced: What analytical methods validate purity and identity in batch-to-batch consistency?
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA/ACN gradient (retention time ~12.3 min). Ensure >98% purity .
- Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
- Chiral HPLC : Resolve enantiomers (if present) using a Chiralpak AD-H column .
Advanced: How to troubleshoot low yields during final purification?
- Column chromatography : Optimize mobile phase (e.g., hexane:EtOAc 3:1 to 1:2 gradient) for better separation of polar byproducts .
- Recrystallization : Use mixed solvents (e.g., EtOH/HO) to enhance crystal lattice formation. Monitor cooling rates (<1°C/min) .
- Prep-HPLC : Scale-up using a Phenomenex Luna column with isocratic elution (ACN:HO 55:45) .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
- Kinetic isotope effects : Synthesize C-labeled oxadiazole to track bond cleavage in enzymatic assays .
- Photoaffinity labeling : Incorporate a diazirine group to crosslink with target proteins for pull-down assays .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
